2'-Fluoro-2'-deoxyinosine
Overview
Description
2’-Fluoro-2’-deoxyinosine is a modified nucleoside analog that contains a fluorine atom at the 2’ position of the deoxyribose sugar This compound is a derivative of inosine, a naturally occurring nucleoside found in transfer RNA and processed messenger RNA
Mechanism of Action
Target of Action
The primary target of 2’-Fluoro-2’-Deoxyinosine is Purine nucleoside phosphorylase DeoD-type . This enzyme is found in organisms like Escherichia coli . It plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
2’-Fluoro-2’-Deoxyinosine, being a purine nucleoside analog, interacts with its target enzyme, leading to its inhibition . This interaction disrupts the normal functioning of the enzyme, thereby affecting the synthesis of DNA .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Fluoro-2’-Deoxyinosine is the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By inhibiting the Purine nucleoside phosphorylase DeoD-type, 2’-Fluoro-2’-Deoxyinosine disrupts this pathway, leading to a decrease in nucleotide synthesis .
Result of Action
The primary molecular effect of 2’-Fluoro-2’-Deoxyinosine is the inhibition of DNA synthesis . This can lead to cellular effects such as the induction of apoptosis . These effects can have significant implications in the context of diseases like cancer, where controlling cell proliferation is crucial.
Biochemical Analysis
Biochemical Properties
2’-Fluoro-2’-deoxyinosine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including thymidine phosphorylase and nucleoside diphosphate kinase. Thymidine phosphorylase is involved in the conversion of thymidine to thymine, and 2’-Fluoro-2’-deoxyinosine enhances its activity, leading to increased production of thymine. Additionally, nucleoside diphosphate kinase phosphorylates 2’-Fluoro-2’-deoxyinosine to its triphosphate form, which can then participate in various cellular processes. These interactions highlight the compound’s ability to modulate enzyme activities and influence biochemical pathways .
Cellular Effects
2’-Fluoro-2’-deoxyinosine exerts significant effects on various cell types and cellular processes. In human colorectal cell lines, it has been shown to enhance the antitumor activity of 5-fluorouracil by increasing the sensitivity of cancer cells to the drug. This enhancement is achieved through the modulation of thymidine phosphorylase activity, leading to increased apoptosis and inhibition of cell proliferation. Furthermore, 2’-Fluoro-2’-deoxyinosine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent modulator of cellular functions .
Molecular Mechanism
At the molecular level, 2’-Fluoro-2’-deoxyinosine exerts its effects through several mechanisms. It binds to thymidine phosphorylase, enhancing its activity and leading to increased production of thymine. Additionally, the triphosphate form of 2’-Fluoro-2’-deoxyinosine can be incorporated into DNA, causing chain termination and inhibiting DNA synthesis. This inhibition of DNA synthesis is a key mechanism by which the compound exerts its antitumor effects. Furthermore, 2’-Fluoro-2’-deoxyinosine can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Fluoro-2’-deoxyinosine can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and light exposure. Over time, 2’-Fluoro-2’-deoxyinosine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2’-Fluoro-2’-deoxyinosine in animal models are dose-dependent. At lower doses, the compound can enhance the antitumor activity of chemotherapeutic agents such as 5-fluorouracil, leading to increased tumor regression. At higher doses, 2’-Fluoro-2’-deoxyinosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2’-Fluoro-2’-deoxyinosine is involved in several metabolic pathways. It is phosphorylated by nucleoside diphosphate kinase to its triphosphate form, which can then participate in DNA synthesis and repair. Additionally, the compound can be deaminated to form 2’-fluoro-2’-deoxyadenosine, which can further influence cellular metabolism. These metabolic pathways highlight the compound’s versatility and its ability to modulate various biochemical processes .
Transport and Distribution
Within cells and tissues, 2’-Fluoro-2’-deoxyinosine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters, which facilitate its entry into cells. Once inside the cell, the compound can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s efficacy, as they determine its availability for biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of 2’-Fluoro-2’-deoxyinosine is influenced by several factors, including its interactions with binding proteins and post-translational modifications. The compound can be localized to the nucleus, where it can be incorporated into DNA and exert its effects on DNA synthesis and repair. Additionally, 2’-Fluoro-2’-deoxyinosine can be found in the cytoplasm, where it can interact with enzymes and other biomolecules involved in cellular metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxyinosine typically involves the introduction of a fluorine atom at the 2’ position of the deoxyribose sugar. One common method includes the diazotization of guanosine in the presence of potassium fluoride or fluoroboric acid. these conditions are too harsh for 2’-deoxyguanosine and lead to depurination. Therefore, an alternative method involves diazotization under anhydrous conditions using t-butyl nitrite as the diazotizing agent and hydrogen fluoride in pyridine as the fluoride source .
The synthesis process can be broken down into several steps:
- Protection of the 2-amino, 3-hydroxy, and 5-hydroxy groups of 2-deoxyguanosine to form a triacetyl derivative.
- Protection of the 6-oxygen group by Mitsunobu alkylation with trimethylsilylethanol.
- Introduction of the 2-fluoro group through diazotization under anhydrous conditions .
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxyinosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2’-deoxyinosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can be displaced by nucleophiles, making it a versatile intermediate for the synthesis of other nucleoside analogs.
Oxidation and Reduction Reactions: These reactions can modify the nucleobase or the sugar moiety, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glycosidic bond.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to displace the fluorine atom.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Acids and Bases: Used in hydrolysis reactions to cleave the glycosidic bond.
Major Products Formed
The major products formed from these reactions include various substituted nucleosides, oxidized or reduced derivatives, and hydrolyzed fragments.
Scientific Research Applications
2’-Fluoro-2’-deoxyinosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Industry: Used in the production of diagnostic reagents and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar properties and applications.
2’-Deoxyinosine: The non-fluorinated analog of 2’-Fluoro-2’-deoxyinosine, which lacks the enhanced stability and resistance to degradation.
Inosine: A naturally occurring nucleoside that serves as a precursor to 2’-Fluoro-2’-deoxyinosine.
Uniqueness
2’-Fluoro-2’-deoxyinosine is unique due to the presence of the fluorine atom at the 2’ position, which imparts enhanced stability and resistance to enzymatic degradation. This modification makes it a valuable tool in medicinal chemistry and molecular biology for the development of novel therapeutic agents and diagnostic tools .
Properties
IUPAC Name |
9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVOTDBYJXFINS-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230051 | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80049-87-2 | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-Fluoro-2'-deoxyinosine interact with DNA and what are the downstream effects?
A1: this compound itself does not directly interact with DNA. Instead, it serves as a versatile precursor for synthesizing various modified nucleosides and oligonucleotides. A key feature of 2F-dI is its fluorine atom at the 2' position, which can be readily substituted by different nucleophiles. This allows for the incorporation of diverse functionalities into oligonucleotides, enabling the creation of artificial enzymes [], DNA adducts [], and conjugates with molecules like polyamides []. These modified oligonucleotides can then interact with DNA in specific ways, leading to downstream effects like gene expression control [] or mimicking the effects of DNA damage [, ].
Q2: Can you provide the structural characterization of this compound?
A2:
Q3: What is the significance of using this compound in synthesizing DNA interstrand cross-links (ICLs)?
A3: this compound plays a crucial role in generating ICLs, which are extremely detrimental DNA lesions []. Researchers have developed a novel approach utilizing an N2-substituted 2'-deoxyguanosine phosphoramidite, derived from 2F-dI, to efficiently synthesize DNA duplexes containing reduced acetaldehyde ICLs []. This method allows for the controlled formation of ICLs, facilitating investigations into DNA repair mechanisms, particularly the Fanconi Anemia pathway [].
Q4: Are there any alternative methods for synthesizing the compounds discussed in the research, and how do they compare to using this compound?
A4: The research highlights the advantage of using 2F-dI as a starting material for synthesizing modified nucleosides and ICLs, emphasizing its efficiency and versatility compared to previous methods [, ]. For instance, earlier approaches for creating reduced acetaldehyde ICLs involved lengthy post-DNA synthesis steps and reduction of imine functionalities, which are less efficient compared to the 2F-dI based method []. Similarly, in synthesizing nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, the use of 2F-dI offered a significantly improved approach with excellent yields []. The specific advantages of using 2F-dI are:
- High Yield: Reactions involving 2F-dI often result in high yields of the desired products, as seen in the synthesis of acrolein and vinyl chloride adducts [].
- Mild Reaction Conditions: The fluorine atom in 2F-dI can be substituted under relatively mild conditions, making it suitable for synthesizing sensitive biomolecules [, , ].
- Versatility: The ability to introduce diverse functionalities through nucleophilic substitution makes 2F-dI a highly versatile building block for creating various modified nucleosides [, , , ].
Q5: How do structural modifications of nucleosides using this compound affect the stability of DNA duplexes?
A5: Research indicates that incorporating modified guanine derivatives, synthesized using 2F-dI as a precursor, can significantly impact the stability of DNA duplexes. For example, attaching molecules like spermine, spermidine, and propylimidazole to the guanine base via 2F-dI chemistry leads to a substantial increase in the melting temperatures of the resulting DNA duplexes []. This suggests enhanced stability, likely due to increased base stacking interactions or altered duplex hydration patterns.
Q6: What are the potential applications of oligonucleotides containing this compound derivatives in biological research?
A6: Oligonucleotides containing 2F-dI derivatives hold promise for diverse applications, including:
- Investigating DNA Repair Pathways: The ability to generate specific ICLs using 2F-dI enables researchers to study the intricate mechanisms of DNA repair, particularly in the context of diseases like Fanconi Anemia [].
- Developing Artificial Ribonucleases: Oligonucleotides containing 2F-dI modified with polyamines exhibit RNA cleaving activity, suggesting their potential as artificial ribonucleases []. This has implications for gene regulation and therapeutic targeting of RNA.
- Creating Gene Expression Control Compounds: Conjugating 2F-dI containing oligonucleotides with pyrrolepolyamides and pyrrole-imidazole polyamides allows for targeted binding to specific DNA sequences []. This opens avenues for controlling gene expression with high specificity.
- Studying Drug-DNA Interactions: Synthesizing oligonucleotides with defined adducts of carcinogens like acrolein and vinyl chloride, using 2F-dI, enables researchers to investigate the interactions of these damaging agents with DNA []. This is crucial for understanding chemically induced carcinogenesis.
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